2-Hydroxyundecan-3-one
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Overview
Description
2-Hydroxyundecan-3-one is an organic compound belonging to the class of ketones. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon and a carbonyl group (C=O) attached to the third carbon in an eleven-carbon chain. This compound is known for its role in quorum sensing, a process of bacterial cell-to-cell communication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyundecan-3-one can be achieved through various synthetic routes. One common method involves the oxidation of 2-undecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. High-performance liquid chromatography (HPLC) is often used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyundecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: 2-Ketoundecan-3-one or 2-Carboxyundecan-3-one.
Reduction: 2-Hydroxyundecan-3-ol.
Substitution: 2-Chloroundecan-3-one or 2-Bromoundecan-3-one.
Scientific Research Applications
2-Hydroxyundecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential antimicrobial properties and its role in disrupting bacterial communication.
Industry: Used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyundecan-3-one involves its role as a signaling molecule in quorum sensing. It binds to specific receptors on bacterial cells, triggering a cascade of molecular events that regulate gene expression. This process allows bacteria to coordinate their behavior in response to changes in population density.
Comparison with Similar Compounds
2-Hydroxyundecan-3-one can be compared with other similar compounds such as:
3-Hydroxyundecan-4-one: Another quorum sensing molecule with a similar structure but different functional group positions.
2-Hydroxytridecan-3-one: A longer-chain analogue with similar chemical properties.
2-Hydroxydecan-3-one: A shorter-chain analogue with similar reactivity.
The uniqueness of this compound lies in its specific role in quorum sensing and its ability to regulate bacterial colony morphology and behavior .
Properties
Molecular Formula |
C11H22O2 |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-hydroxyundecan-3-one |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-11(13)10(2)12/h10,12H,3-9H2,1-2H3 |
InChI Key |
SGQJZEDJWXPBIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(C)O |
Origin of Product |
United States |
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